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Compound of Interest

Compound Name: Cphpc

Cat. No.: B1676596 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core mechanism of action of (R)-1-[6-

[(R)-2-carboxy-pyrrolidin-1-yl]-6-oxo-hexanoyl]pyrrolidine-2-carboxylic acid, also known as

CPHPC or Miridesap. It details the molecular interactions, pharmacokinetic effects, and the

therapeutic rationale for its use in treating amyloidosis.

Executive Summary
Amyloidosis is a group of diseases characterized by the extracellular deposition of misfolded

proteins as insoluble amyloid fibrils. A universal, non-fibrillar component of these deposits is

Serum Amyloid P component (SAP), a normal plasma glycoprotein that binds to all types of

amyloid fibrils.[1][2] SAP stabilizes these fibrils, protecting them from degradation and

contributing to the persistence of amyloid deposits.[3][4]

CPHPC is a small molecule drug designed as a competitive inhibitor of SAP binding to amyloid

fibrils.[1] Its unique palindromic structure confers a powerful and novel pharmacological

mechanism. CPHPC cross-links pairs of pentameric SAP molecules in the circulation, forming

a decameric complex.[4][5][6] This complex is rapidly recognized and cleared from the

bloodstream by hepatocytes.[3][4][5] The result is a profound and sustained depletion of

circulating SAP, which alters the equilibrium between SAP in the plasma and SAP bound to

amyloid deposits, promoting the dissociation of SAP from the fibrils.[5] This action is a

prerequisite for subsequent immunotherapeutic interventions aimed at clearing the amyloid

deposits themselves.[7][8]
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Core Mechanism of Action
The mechanism of CPHPC can be understood as a two-fold process: competitive inhibition and

accelerated clearance.

2.1 Molecular Interaction and Cross-linking

SAP Structure: SAP is a pentamer composed of five identical, non-covalently associated

subunits. Each subunit possesses a calcium-dependent ligand-binding site on one face of

the molecule (the 'B' face).[5]

CPHPC's Palindromic Design: CPHPC is a symmetrical, palindromic molecule with two D-

proline residues joined by an aliphatic linker.[5] This structure allows a single CPHPC
molecule to bridge the binding sites of two separate SAP pentamers.[6]

Decamer Formation: Five molecules of CPHPC can effectively cross-link two SAP

pentamers "B-face to B-face," forming a stable decameric complex.[4][5] This multipoint

binding greatly increases the avidity of the interaction between CPHPC and SAP.[5]

Hepatic Clearance: The resulting SAP-CPHPC decameric complex is rapidly cleared from

circulation, primarily by the asialoglycoprotein receptor in the liver.[5] This novel mechanism

represents the first instance of a small molecule drug designed to deplete a specific

pathological plasma protein.[3]
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2.2 Depletion of SAP and Re-equilibration

By efficiently removing SAP from the circulation, CPHPC disrupts the dynamic equilibrium

between plasma SAP and amyloid-bound SAP.[5][9] The sustained low levels of circulating

SAP promote the gradual dissociation of SAP from the amyloid deposits in the tissues,

effectively "unmasking" them.[5] While CPHPC alone can reduce the SAP content within

deposits, its primary role in current therapeutic strategies is to prepare the deposits for

targeting by other agents.[7][8][10] Specifically, depleting circulating SAP is critical before

administering anti-SAP antibodies, as it prevents the formation of immune complexes in the

blood and allows the antibodies to target the residual SAP remaining in the tissue deposits.[11]

Quantitative Data Summary
The efficacy of CPHPC has been quantified in various studies, from in vitro binding assays to

clinical trials in patients with systemic amyloidosis.
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Parameter Value / Observation Context Reference

Binding Affinity

Apparent Affinity

Constant (Kd): ~10

nM

Isothermal calorimetry

for CPHPC binding to

human SAP.

[5]

IC50 (in vitro): ~µM

range

Inhibition of mouse

SAP binding to

amyloid fibrils.

[3]

Preclinical Efficacy

>95% reduction in

circulating human

SAP

In human SAP

transgenic mice within

3 hours of

administration.

[1]

Significantly less

amyloid load (p <

0.0001)

In human SAP

transgenic mice after

40 days of CPHPC

treatment.

[5]

Clinical Efficacy

>95% sustained

depletion of circulating

SAP

In patients with

systemic amyloidosis

receiving CPHPC.

[12]

~90% reduction in

SAP content of

deposits

Analysis of

amyloidotic organs

from patients treated

with CPHPC.

[12]

Plasma SAP reduced

to ~2 mg/L

In patients with a large

amyloid load after a

48-hour infusion.

[9]

Plasma SAP reduced

to ~0.5 mg/L

In patients with a

small/no amyloid load

after a 48-hour

infusion.

[9]

Pharmacokinetics
Plasma Half-life: ~1.5

hours

In humans; cleared

rapidly, primarily by

the kidney.

[3]
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Key Experimental Protocols
The development and validation of CPHPC's mechanism of action rely on several key

experimental methodologies.

4.1 In Vitro SAP-CPHPC Interaction Analysis

Objective: To confirm the cross-linking of SAP pentamers into decamers by CPHPC.

Methodology: Gel Filtration Chromatography

Preparation: Isolate human SAP and prepare solutions of CPHPC at varying molar ratios

relative to the SAP protomer.

Incubation: Mix isolated SAP or whole human serum with CPHPC at ratios from equimolar

to >100-fold molar excess. Incubate under physiological buffer conditions (e.g., Tris-

buffered saline with CaCl2).

Chromatography: Apply the mixtures to a calibrated gel filtration column (e.g., Superdex

200).

Analysis: Monitor the elution profile by UV absorbance at 280 nm. The shift of the SAP

peak to a higher molecular weight corresponding to a decamer (~500 kDa) confirms cross-

linking. At very high molar excess of CPHPC, the peak should revert to the pentameric

form (~125 kDa) as individual CPHPC molecules occupy each binding site, preventing

cross-linking.[5]

4.2 Quantification of SAP Depletion in Patients

Objective: To measure the concentration of SAP in patient plasma during CPHPC
administration.

Methodology: Sandwich ELISA

Plate Coating: Coat microtiter plates with a polyclonal anti-human SAP antibody.

Blocking: Block non-specific binding sites with a suitable blocking agent (e.g., bovine

serum albumin).
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Sample Addition: Add patient plasma samples, diluted appropriately, along with a standard

curve of purified human SAP.

Detection: Add a second, enzyme-linked (e.g., HRP-conjugated) monoclonal or polyclonal

anti-SAP antibody that recognizes a different epitope.

Substrate Reaction: Add a chromogenic substrate (e.g., TMB) and stop the reaction.

Measurement: Read the absorbance at the appropriate wavelength and calculate SAP

concentrations by interpolating from the standard curve.[1][5]

4.3 Visualization of Amyloid Load and SAP Depletion in Vivo

Objective: To non-invasively quantify the total body amyloid load and assess the removal of

SAP from deposits.

Methodology: 123I-SAP Scintigraphy

Tracer Administration: A baseline scan is performed by administering a standard dose of

radiolabeled 123I-SAP to the patient.[5]

Baseline Imaging: After a 24-hour uptake period, whole-body scintigraphy is performed to

image the localization and quantify the amount of tracer bound to amyloid deposits.[5]

CPHPC Treatment: The patient begins the CPHPC infusion protocol.

Follow-up Imaging: Patients are scanned at intervals during and after the infusion. The

dissociation of 123I-SAP from the deposits, evidenced by a decreasing signal from

amyloid-laden organs (e.g., liver, spleen, kidneys) and redistribution of the tracer, provides

direct evidence of CPHPC's action in depleting SAP from tissue deposits.[5][7]
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Therapeutic Application and Future Directions
The primary clinical application of CPHPC is as an enabling drug for anti-SAP antibody therapy.

[8] The combination of CPHPC to first deplete circulating SAP, followed by an anti-SAP

monoclonal antibody (such as dezamizumab) to target the remaining amyloid-bound SAP, has

been shown to trigger a macrophage-mediated clearance of amyloid deposits in organs like the

liver and spleen.[7][10]

While this combination therapy showed promise, particularly for visceral amyloidosis, trials in

cardiac amyloidosis did not demonstrate significant amyloid removal, potentially due to limited

antibody uptake in the heart.[13] Further research may explore alternative dosing regimens or

delivery mechanisms for CPHPC to maximize SAP depletion from all tissue compartments,

potentially enhancing the efficacy of subsequent amyloid-clearing therapies.[3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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